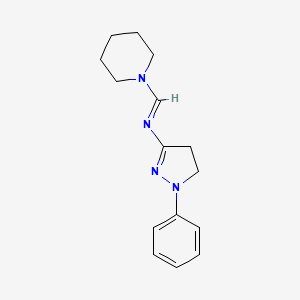
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine, also known as PDP, is a chemical compound that has been studied for its potential use in scientific research. PDP belongs to the class of compounds known as pyrazolines, which have been shown to have a variety of biological activities. In
Wirkmechanismus
The mechanism of action of 1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine is not fully understood, but it is thought to involve its interaction with the sigma-1 receptor. This compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its neuroprotective effects. This compound may also have anti-inflammatory and antioxidant effects, which could further contribute to its neuroprotective properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been shown to have analgesic effects and may have potential as a treatment for chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. However, this compound also has some limitations. It has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on 1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine. One area of interest is the development of this compound analogues with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic uses of this compound in humans, particularly in the treatment of neurodegenerative diseases and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Synthesemethoden
The synthesis of 1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine involves the reaction of 1-phenyl-1-pentanone with piperidine and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields of pure product and has been extensively studied in the literature.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-(1-piperidinylmethylene)-4,5-dihydro-1H-pyrazol-3-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including neurotransmission, ion channel regulation, and cell survival. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-phenyl-3,4-dihydropyrazol-5-yl)-1-piperidin-1-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-3-7-14(8-4-1)19-12-9-15(17-19)16-13-18-10-5-2-6-11-18/h1,3-4,7-8,13H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZCPOPBLQXPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C=NC2=NN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)
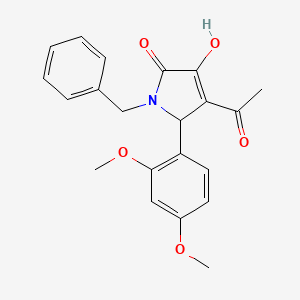
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5003745.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B5003754.png)
![4-[(4-bromo-2-cyanophenoxy)methyl]benzoic acid](/img/structure/B5003762.png)
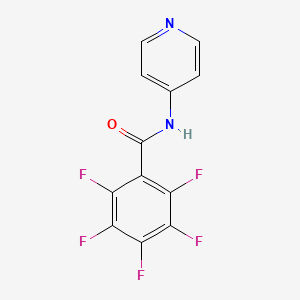

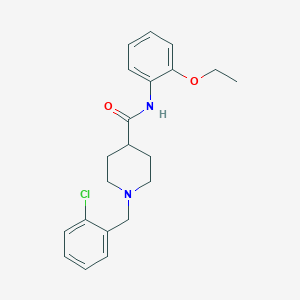
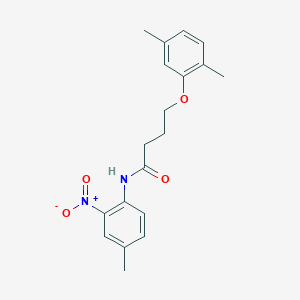
![4-[(3-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5003815.png)
![2-{[N-(tert-butyl)glycyl]amino}-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5003823.png)
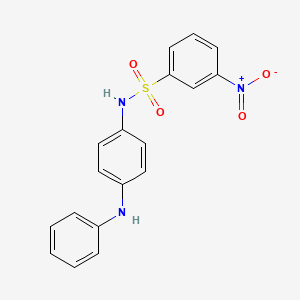
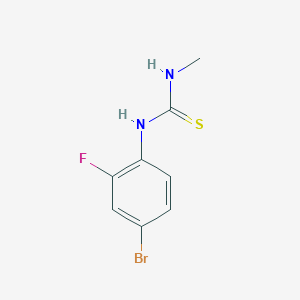
![4-butoxy-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5003841.png)